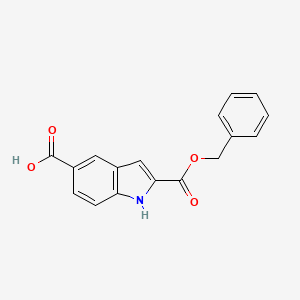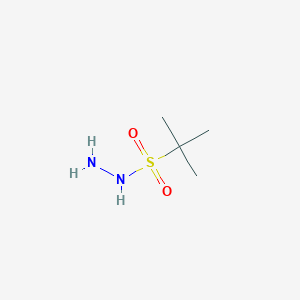![molecular formula C12H8N2O3 B12976894 4-Oxo-4,5-dihydropyrrolo[1,2-a]quinoxaline-6-carboxylic acid](/img/structure/B12976894.png)
4-Oxo-4,5-dihydropyrrolo[1,2-a]quinoxaline-6-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Oxo-4,5-dihydropyrrolo[1,2-a]quinoxaline-6-carboxylic acid is a heterocyclic compound that has garnered significant interest in the scientific community due to its potential applications in medicinal chemistry. This compound is characterized by a fused ring system that includes a pyrrolo and quinoxaline moiety, making it a versatile scaffold for drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-4,5-dihydropyrrolo[1,2-a]quinoxaline-6-carboxylic acid typically involves the cyclization of 2-(1H-pyrrol-1-yl)anilines with various aldehydes or ketones. One common method involves the use of imidazo[1,2-a]pyridine-3-carbaldehyde or isatin as the carbonyl source, with amidosulfonic acid (NH3SO3) acting as a solid catalyst in water at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve optimizing the reaction conditions for large-scale synthesis. This could include the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
4-Oxo-4,5-dihydropyrrolo[1,2-a]quinoxaline-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: Various substituents can be introduced into the molecule through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoxaline derivatives, while substitution reactions could introduce various functional groups onto the pyrrolo or quinoxaline rings.
Applications De Recherche Scientifique
4-Oxo-4,5-dihydropyrrolo[1,2-a]quinoxaline-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The primary mechanism of action for 4-Oxo-4,5-dihydropyrrolo[1,2-a]quinoxaline-6-carboxylic acid involves the inhibition of poly (ADP-ribose) polymerase (PARP). PARP is an enzyme that plays a crucial role in the repair of single-strand DNA breaks. By inhibiting PARP, the compound prevents the repair of DNA damage, leading to cell death in rapidly dividing cells, such as cancer cells . This makes it a promising candidate for cancer therapy.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Oxo-4,5-dihydropyrazolo[1,5-a]quinoxaline-7-carboxamide: This compound also inhibits PI3Kα and has been studied for its potential in cancer treatment.
Pyrrolo[1,2-a]quinoxalines: These compounds share a similar core structure and have been explored for various biological activities.
Uniqueness
4-Oxo-4,5-dihydropyrrolo[1,2-a]quinoxaline-6-carboxylic acid stands out due to its specific inhibition of PARP, making it particularly valuable in the context of DNA repair and cancer therapy. Its unique fused ring system also provides a versatile scaffold for further chemical modifications and the development of new therapeutic agents.
Propriétés
Formule moléculaire |
C12H8N2O3 |
|---|---|
Poids moléculaire |
228.20 g/mol |
Nom IUPAC |
4-oxo-5H-pyrrolo[1,2-a]quinoxaline-6-carboxylic acid |
InChI |
InChI=1S/C12H8N2O3/c15-11-9-5-2-6-14(9)8-4-1-3-7(12(16)17)10(8)13-11/h1-6H,(H,13,15)(H,16,17) |
Clé InChI |
FDUDIWQPDUXETO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C2C(=C1)N3C=CC=C3C(=O)N2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


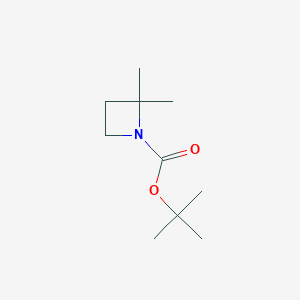

![Rel-(3aR,6aR)-octahydrocyclopenta[c]pyrrol-5-amine](/img/structure/B12976853.png)
![tert-Butyl 5-(fluoromethyl)-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B12976855.png)

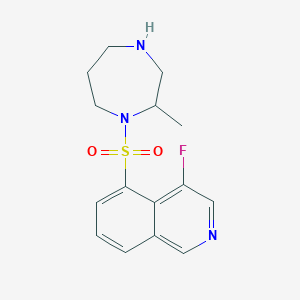


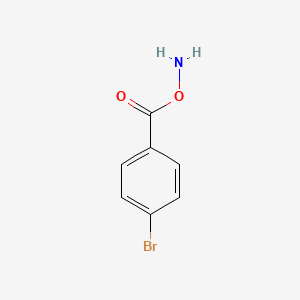
![2-(Chloromethyl)-6-ethylbenzo[d]thiazole](/img/structure/B12976881.png)


